2-(2,2-Difluoroethyl)-3-methylbutanoic acid
Overview
Description
2-(2,2-Difluoroethyl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C7H12F2O2 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Chemistry and Food Science
A comprehensive method for the quantitative determination of hydroxy acids, which are precursors to significant aroma compounds in wine and other alcoholic beverages, has been optimized and applied. This method includes analysis of compounds structurally related to 2-(2,2-Difluoroethyl)-3-methylbutanoic acid, demonstrating the importance of such compounds in flavor science. The study focuses on preconcentration and derivatization techniques for GC-MS analysis, highlighting the relevance of these acids in sensory effects and their presence across various beverages, including beers and wines (Gracia-Moreno et al., 2015).
Medicinal Chemistry
Research has been conducted on the design of renin inhibitors, featuring angiotensinogen transition-state analogues containing novel carboxylic acids. This research includes compounds structurally related to this compound, highlighting the compound's potential in the development of renin inhibitory peptides. Such studies underscore the application of this compound and its analogues in medicinal chemistry, particularly in the synthesis of compounds with significant therapeutic potential (Thaisrivongs et al., 1987).
Flavor Chemistry
Investigations into methyl-branched flavor compounds in fresh and processed apples reveal the significance of compounds related to this compound in the flavor profile of fruits. Such studies demonstrate the compound's potential role in understanding the molecular basis of fruit aroma and the impact of processing on flavor compound composition (Schumacher et al., 1998).
Properties
IUPAC Name |
4,4-difluoro-2-propan-2-ylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-4(2)5(7(10)11)3-6(8)9/h4-6H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQIGZAZEWVWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.